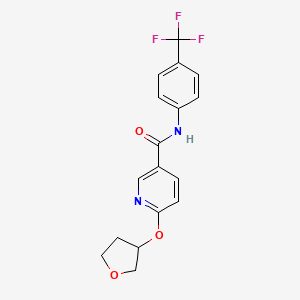

(R)-3-Amino-N-(1-phenylethyl)propanamide hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

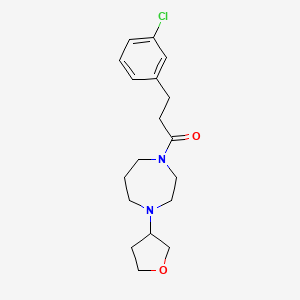

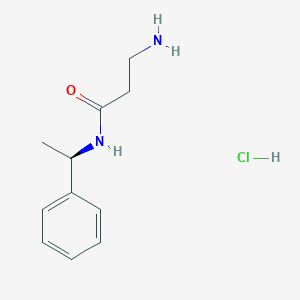

This compound is a derivative of phenylethylamine, a primary amine that is often used in the synthesis of various pharmaceuticals . It has a chiral center, indicated by the ® notation, which means it has a specific spatial arrangement of its atoms .

Molecular Structure Analysis

The molecular structure of this compound would likely include a phenylethyl group, an amine group, and a propanamide group. The ® notation indicates the configuration of the chiral center .Chemical Reactions Analysis

Phenylethylamine derivatives can participate in a variety of chemical reactions. For example, they can act as bases, accepting a proton to form substituted ammonium ions .Physical And Chemical Properties Analysis

As an amine, this compound would be expected to have basic properties. It could potentially form salts with acids, which are often more soluble in water .Aplicaciones Científicas De Investigación

Asymmetric Synthesis of β-Amino Acids

The asymmetric synthesis of β-amino acids is a significant area of research due to their importance in bioactive compounds and pharmaceuticals. One study demonstrates a method for preparing chiral derivatives of β-Ala containing the α-phenylethyl group, which are useful starting materials for the asymmetric synthesis of β-amino acids. This process involves microwave irradiation for efficient condensation reactions, highlighting a novel strategy for synthesizing biologically relevant α-substituted-β-amino acids using inexpensive, commercially available β-Ala and either (R)- or (S)-α-phenylethylamine as chiral auxiliaries. The protocol is noted for its simplicity and efficiency, making it a valuable addition to synthetic organic chemistry (Guzmán-Mejía, Reyes-Rangel, & Juaristi, 2007).

Synthesis of Isoxazole Derivatives

Another research application involves the synthesis and evaluation of N-substituted 3-amino-2-methyl-N-(3-phenyl-5-isoxazolyl)propanamide derivatives for their muscle relaxant and anticonvulsant activities. This study underlines the importance of the structure-activity relationship in designing compounds with potential therapeutic benefits. It was found that specific optical isomers exhibit significant differences in potency, indicating the critical role of chirality in medicinal chemistry (Tatee et al., 1986).

Anticonvulsant Studies

Further research includes the synthesis and anticonvulsant studies of N-Benzyl-3-[(chlorophenyl)amino]propanamides, demonstrating the active potential of these compounds against seizures in mice models. This study highlights the potential of such derivatives for the development of new anticonvulsant drugs with favorable therapeutic indices and minimal toxicity (Idris, Ayeni, & Sallau, 2011).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-amino-N-[(1R)-1-phenylethyl]propanamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O.ClH/c1-9(13-11(14)7-8-12)10-5-3-2-4-6-10;/h2-6,9H,7-8,12H2,1H3,(H,13,14);1H/t9-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFIKJKHWCWIDEF-SBSPUUFOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)CCN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1)NC(=O)CCN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-3-Amino-N-(1-phenylethyl)propanamide hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(4-Chlorophenyl)-3-((pyridin-2-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2382833.png)

![N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]furan-2-carboxamide](/img/structure/B2382843.png)

![2,4-Dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2382844.png)

![3-(2-hydroxyphenyl)-5-methyl-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B2382846.png)

![Tert-butyl 4-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-5-phenylazepane-1-carboxylate](/img/structure/B2382847.png)

![ethyl 2-(2-((2-phenyl-1H-indol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2382851.png)

![3-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B2382852.png)

![3-(2-Ethylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2382854.png)

![2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(4-chlorophenyl)acetamide](/img/structure/B2382855.png)